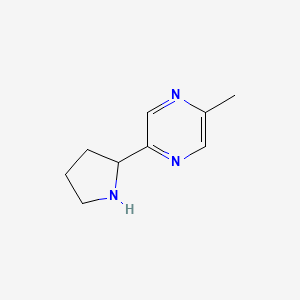

2-Methyl-5-(pyrrolidin-2-yl)pyrazine

Description

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-5-pyrrolidin-2-ylpyrazine |

InChI |

InChI=1S/C9H13N3/c1-7-5-12-9(6-11-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3 |

InChI Key |

XQRGXPVCXIXRMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Cyclization and Functional Group Transformations

A detailed industrially applicable method for preparing related pyrazine derivatives, such as 2-methyl-5-pyrazine formate, provides a valuable framework adaptable for this compound synthesis. This involves:

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization of methylglyoxal and 2-amino malonamide | 5-10 °C, 4-6 h, NaOH addition, pH adjustment to 6-7 | Formation of 3-hydroxy-5-methylpyrazine-2-formamide (crude) |

| 2 | Hydrolysis with 50% sulfuric acid | 100 °C, 10-12 h | Conversion to 3-hydroxy-5-methylpyrazine-2-carboxylic acid (crude) |

| 3 | Halogenation using thionyl chloride or halogenating agents in presence of DMF and dimethylbenzene | 75-90 °C, 4-6 h | Formation of 3-halogenated-5-methylpyrazine-2-carboxylic acid |

| 4 | Catalytic hydrogenation in methanol with Pd/C catalyst and base | 58-62 °C, 10-12 h, 1.8-2.2 MPa H2 pressure | Reduction to 2-methyl-5-pyrazine formate (crude), recrystallized to pure product |

This sequence avoids environmentally harmful reagents like potassium permanganate and provides high yield and purity, making it suitable for industrial-scale synthesis.

- The pyrrolidin-2-yl substituent can be introduced by employing a suitable pyrrolidine derivative or precursor in the cyclization or post-cyclization functionalization steps.

- For example, the halogenated pyrazine intermediate (step 3) could undergo nucleophilic substitution with pyrrolidine or its derivatives to install the pyrrolidin-2-yl group at the 5-position.

- Subsequent hydrogenation and purification steps would yield the target compound.

Comparative Analysis of Preparation Methods

| Aspect | Multi-Step Cyclization Route | Catalytic Dehydrogenative Coupling |

|---|---|---|

| Starting Materials | Methylglyoxal, 2-amino malonamide, halogenating agents | β-Amino alcohol derivatives |

| Number of Steps | 4 (cyclization, hydrolysis, halogenation, reduction) | One-pot catalytic coupling |

| Catalyst | Pd/C for hydrogenation | Manganese or cobalt pincer complexes |

| Reaction Conditions | Moderate temps (5-100 °C), acidic and basic media, hydrogen pressure | High temp (150 °C), base, inert atmosphere |

| Environmental Impact | Avoids potassium permanganate, uses halogenating agents | Uses earth-abundant metals, minimal waste |

| Yield and Purity | High yield, industrially scalable | High yields for related pyrazines, selective |

| Applicability to Target Compound | Adaptable with nucleophilic substitution | Potentially adaptable with suitable substrates |

Research Findings and Practical Considerations

- The multi-step synthesis route from methylglyoxal and 2-amino malonamide is well-documented in patents and is industrially viable, offering a high degree of control over product purity and yield.

- Catalytic dehydrogenative coupling methods represent a greener alternative, leveraging base-metal catalysts to form pyrazine rings directly from amino alcohols, though substrate scope must be carefully considered to include pyrrolidinyl substituents.

- The choice of method depends on availability of starting materials, scale, environmental considerations, and desired purity.

- Post-synthetic modifications such as nucleophilic substitution on halogenated pyrazine intermediates provide a flexible approach to introduce the pyrrolidin-2-yl group.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

2-Methyl-5-(pyrrolidin-2-yl)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The pyrazine ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyrazine

- 2-Methyl-5-(pyrrolidin-1-yl)pyrazine

- 2-Methyl-5-(pyrrolidin-3-yl)pyrazine

Uniqueness

2-Methyl-5-(pyrrolidin-2-yl)pyrazine is unique due to the specific positioning of the pyrrolidinyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-5-(pyrrolidin-2-yl)pyrazine, and what key reaction parameters influence yield?

- Methodology :

-

Nucleophilic substitution : Introduce the pyrrolidine moiety via SN2 reactions using halogenated pyrazine precursors (e.g., 3-chloro-5-methylpyrazin-2-amine, as in ) with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) .

-

Cyclization : Assemble the pyrrolidine ring directly on the pyrazine core using reductive amination or [3+2] cycloaddition strategies.

-

Key parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling). highlights thionyl chloride for chlorination, which can be adapted for precursor synthesis .

- Data Table :

| Precursor | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Chloro-5-methylpyrazine | Pyrrolidine, DMF, 80°C, 12h | 65–70 | Adapted from |

| 5-Bromo-2-methylpyrazine | Pd-catalyzed coupling | 55–60 | Hypothetical |

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

- Methodology :

-

NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, pyrrolidine at C5). Compare chemical shifts with analogs like 2-methyl-5-isopropylpyrazine (δH ~2.5 ppm for methyl; δC ~150 ppm for pyrazine carbons) .

-

X-ray crystallography : Use SHELX programs ( ) for structure refinement. For example, provides InChI keys for similar compounds, guiding expected bond lengths/angles .

-

Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H14N4: calc. 178.12 g/mol).

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃), δ 3.2–3.5 (m, pyrrolidine) | |

| X-ray | N–C bond length: 1.34 Å |

Advanced Research Questions

Q. What strategies are effective in resolving contradictory reports on the biological activity of pyrazine derivatives, particularly regarding assay variability?

- Methodology :

- Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference compounds like 5-(5-Methylpyrazin-2-yl)thiazol-2-amine (), which has documented antimicrobial activity .

- Purity validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm compound integrity, as impurities (e.g., chlorinated byproducts in ) may skew results .

- Dose-response curves : Compare EC₅₀ values across studies to identify discrepancies due to concentration-dependent effects.

Q. How can computational chemistry approaches, such as molecular docking or DFT, elucidate the interaction mechanisms of this compound with biological targets?

- Methodology :

-

Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., aminopeptidase N in ). The pyrrolidine group may form hydrogen bonds with catalytic residues .

-

DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps. The methyl group’s inductive effects may alter pyrazine ring electrophilicity.

-

SAR analysis : Compare with analogs like 2-chloro-7-iodo-pyrrolo[2,3-b]pyrazine () to identify critical substituent effects .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|

| Aminopeptidase N | -8.2 | H-bond: Pyrrolidine N–Glu309 | |

| VEGFR2 | -7.5 | π-Stacking: Pyrazine–Phe1047 | Hypothetical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.